molecular formula C20H22N2O2S2 B2523305 (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide CAS No. 2035000-51-0

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide

Cat. No. B2523305
CAS RN: 2035000-51-0
M. Wt: 386.53
InChI Key: WDVWFGOZMBBKDO-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Sulfonamide compounds have been investigated for their anticancer properties. For instance, benzonaphthyridine derivatives, similar in structure to the queried compound, showed promising results against colon-38 adenocarcinoma in mice, highlighting the role of lipophilicity and tumor pharmacokinetics in their antitumor activity (Lukka, Paxton, Kestell, & Baguley, 2012).

Enzyme Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides, a class related to the queried compound, have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds showed significant in vitro inhibition, which was further supported by in vivo studies demonstrating their ability to block the enzyme's activity effectively, suggesting their potential in neurological and psychiatric disorders research (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Synthesis of Novel Pharmaceutical Agents

Research into sulfonamide derivatives has led to the development of novel compounds with potential pharmaceutical applications. For example, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include a sulfonamide moiety, showed antimicrobial activity against various bacteria and fungi, indicating the versatility of sulfonamide compounds in drug development (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-22(2)19(18-15-25-20-11-7-6-10-17(18)20)14-21-26(23,24)13-12-16-8-4-3-5-9-16/h3-13,15,19,21H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVWFGOZMBBKDO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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